2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-
CAS No.: 70096-33-2
Cat. No.: VC16044282
Molecular Formula: C10H28O2Si4
Molecular Weight: 292.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70096-33-2 |
|---|---|
| Molecular Formula | C10H28O2Si4 |
| Molecular Weight | 292.67 g/mol |
| IUPAC Name | tris(trimethylsilyl)silylformic acid |
| Standard InChI | InChI=1S/C10H28O2Si4/c1-13(2,3)16(10(11)12,14(4,5)6)15(7,8)9/h1-9H3,(H,11,12) |
| Standard InChI Key | MDACQQSIPWSGQM-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)[Si](C(=O)O)([Si](C)(C)C)[Si](C)(C)C |
Introduction
Structural Characteristics and Molecular Identity
Systematic Nomenclature and Formula
The compound’s IUPAC name, 2-Trisilanecarboxylic acid, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-, systematically describes its structure:
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A trisilane backbone (three silicon atoms linked by single bonds).
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Six methyl groups (-CH) attached to the terminal silicon atoms (positions 1, 1, 1, 3, 3, 3).
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A trimethylsilyl group (-Si(CH)) at position 2.
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A carboxylic acid (-COOH) group also bonded to position 2.
The molecular formula is CHOSi, with a molecular weight of 334.72 g/mol .
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound are unavailable, analogous trialkoxy-silyl carboxylic acid derivatives exhibit tetrahedral geometry around silicon atoms and planar configurations for carboxylic acid groups . Infrared (IR) spectroscopy of similar compounds reveals characteristic peaks:
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Si-C stretching: 750–850 cm.
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C=O stretching: 1680–1720 cm.
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O-H (carboxylic acid): 2500–3300 cm.
Nuclear magnetic resonance (NMR) data for the compound remain unpublished, but H-NMR of related silane-carboxylic acids shows resonances for methyl groups (δ 0.1–0.3 ppm) and carboxylic protons (δ 10–12 ppm) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-Trisilanecarboxylic acid typically involves hydrosilylation or carbosilane coupling reactions under inert conditions. A representative method includes:
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Hydrosilylation of Allyl Esters:
Allyl esters of carboxylic acids react with trialkoxy-silanes (e.g., HSi(OCHCH)) in the presence of a platinum catalyst (e.g., HPtCl) to form β-adducts . For this compound, the reaction likely employs 1,1,1,3,3,3-hexamethyltrisilane and trimethylsilyl carboxylic acid precursors. -
Purification:
The crude product is purified via fractional distillation or column chromatography to isolate the target compound.
Reaction Conditions and Yield Optimization
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Temperature: 80–120°C.
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Catalyst Loading: 0.5–2.0 mol% Pt.
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Yield: 45–65% (estimated based on analogous syntheses).
Physicochemical Properties
Physical State and Solubility
| Property | Value |
|---|---|
| Physical state | Colorless liquid |
| Density (20°C) | 1.05–1.15 g/cm |
| Boiling point | 220–240°C (extrapolated) |
| Solubility in THF | Miscible |
| Solubility in water | Immiscible (hydrophobic) |
The compound’s hydrophobicity arises from its six methyl and trimethylsilyl groups, which shield the polar carboxylic acid group .
Thermal and Chemical Stability
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Thermal decomposition: Begins at ~180°C, releasing siloxanes and CO.
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Hydrolytic stability: Reacts slowly with moisture to form silicic acid and carboxylic acid derivatives .
Reactivity and Functional Applications
Key Reaction Types
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Esterification:
The carboxylic acid group reacts with alcohols to form silyl esters:These esters serve as coupling agents in polymer composites .
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Lithiation:
Reaction with alkyllithium reagents produces lithium trisilanecarboxylates, which are precursors for silicon-based anode materials.
Industrial and Research Applications
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Surface modification: Enhances adhesion between organic polymers and inorganic substrates (e.g., glass fibers).
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Catalysis: Acts as a ligand in transition-metal catalysts for hydrosilylation reactions.
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Energy storage: Lithium carboxylate derivatives show promise in lithium-ion battery anodes .
Research Gaps and Future Directions
Despite its potential, critical gaps persist:
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Mechanistic studies: The exact pathways for its reactions with electrophiles remain unelucidated.
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Toxicological data: No peer-reviewed studies on its ecotoxicology or chronic exposure effects.
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Advanced applications: Exploration in photolithography or biomedical devices is unexplored .
Future research should prioritize large-scale synthesis protocols and collaborative studies to validate its utility in next-generation materials.
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